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Compound of Interest

Compound Name:
5-Amino-2-ethyl-2-methylfuran-3-

one

Cat. No.: B050466 Get Quote

A Case Study on 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

Disclaimer: Direct research data for 5-Amino-2-ethyl-2-methylfuran-3-one is not readily

available in public literature. Therefore, this document uses the well-researched and structurally

related furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (commonly known as Furaneol or

strawberry furanone), as a representative compound to provide detailed application notes and

protocols relevant to the study of furanones in flavor chemistry. The principles and

methodologies described herein are broadly applicable to the research of novel furanone

compounds.

Introduction to Furaneol in Flavor Chemistry
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is a potent aroma compound that plays a

significant role in the flavor profiles of a wide variety of fruits and processed foods.[1] Its

characteristic sweet, caramel-like, and fruity aroma, often reminiscent of strawberries or

pineapple, makes it a key target for flavor research and a valuable ingredient in the food and

beverage industry.[2] Furaneol is naturally present in fruits like strawberries, raspberries,

tomatoes, and pineapples.[1][3] It is also formed during thermal processing through the

Maillard reaction, contributing to the desirable aroma of baked goods, roasted coffee, and

cooked meats.[4][5]

Understanding the formation, stability, and sensory impact of furanones like Furaneol is crucial

for food scientists, flavor chemists, and professionals in product development. These
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compounds, even at trace concentrations, can significantly influence the overall flavor

perception of a product.

Physicochemical and Sensory Properties of
Furaneol
A comprehensive understanding of a flavor compound's properties is essential for its effective

application and analysis. The following table summarizes key data for Furaneol.

Property Value References

Chemical Name
4-Hydroxy-2,5-dimethyl-3(2H)-

furanone
[1]

Synonyms
Furaneol, Strawberry furanone,

Pineapple ketone
[1]

CAS Number 3658-77-3 [1]

Molecular Formula C₆H₈O₃ [1]

Molar Mass 128.13 g/mol [1]

Appearance White or colorless solid [1]

Melting Point 73-77 °C

Boiling Point 188 °C

Solubility
Soluble in water and organic

solvents
[1]

Odor Description
Sweet, caramel-like, fruity,

strawberry, pineapple
[2]

Odor Threshold
0.03 - 1700 µg/L in water

(highly dependent on pH)
[4]

Formation of Furaneol via the Maillard Reaction
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The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing

sugars, is a primary pathway for the formation of Furaneol in thermally processed foods.[5] The

reaction proceeds through a complex series of steps, including the formation of an Amadori

product, which then undergoes further degradation and cyclization to form the furanone ring.

Simplified Maillard reaction pathway for Furaneol formation.

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, analysis, and sensory

evaluation of Furaneol.

This protocol describes the generation of Furaneol in a controlled laboratory setting to study its

formation under specific conditions.

Materials:

D-glucose (or L-rhamnose for higher yield)

L-proline (or other amino acid)

Phosphate buffer (0.2 M, pH 7.0)

Reflux apparatus

Heating mantle

Round-bottom flask (50 mL)

Dichloromethane (DCM)

Anhydrous sodium sulfate

Rotary evaporator

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21855074/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant Preparation: In a 50 mL round-bottom flask, dissolve equimolar amounts (e.g., 2

mmol) of D-glucose and L-proline in 20 mL of 0.2 M phosphate buffer (pH 7.0).

Reaction: Attach the flask to the reflux apparatus and heat the solution to 90-100°C using a

heating mantle. Maintain the reaction for 1-2 hours.

Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a

separatory funnel and extract three times with 20 mL portions of dichloromethane.

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium

sulfate. Filter the solution and concentrate the extract to approximately 1 mL using a rotary

evaporator.

Analysis: Analyze the concentrated extract by GC-MS to confirm the presence and quantify

the yield of Furaneol.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography

with the sensitivity of the human nose as a detector to identify odor-active compounds.

A typical workflow for GC-O analysis of flavor compounds.

Instrumentation and Parameters:

Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactometry

port.

Mass Spectrometer: For compound identification.

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm

film thickness).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 min.

Ramp 1: Increase to 180°C at 5°C/min.
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Ramp 2: Increase to 240°C at 10°C/min, hold for 5 min.

Injector Temperature: 250°C.

Detector Temperature (FID): 260°C.

Olfactometry Port: Heated transfer line at 250°C, humidified air supply.

Effluent Split Ratio: 1:1 between the FID/MS and the olfactometry port.

Procedure:

Sample Preparation: Prepare the sample extract as described in Protocol 4.1 or using an

appropriate extraction method for the food matrix.

Injection: Inject 1 µL of the sample extract into the GC.

Olfactometry Assessment: A trained panelist sniffs the effluent from the olfactometry port

throughout the chromatographic run. The panelist records the retention time, odor

description, and intensity of each perceived aroma.

Data Acquisition: Simultaneously, the FID and/or MS records the chromatogram.

Data Analysis: Correlate the sensory data from the olfactometry assessment with the

chromatographic peaks from the FID/MS to identify the odor-active compounds, including

Furaneol.

The triangle test is a discriminative sensory method used to determine if a perceptible

difference exists between two samples.[1][4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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